2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the reaction of cyclohepta-2,4,6-trien-1-one with ethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and results in the substitution of the hydrogen atom on the cycloheptatrienone ring with an ethylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form bonds with radicals, which allows it to participate in radical-mediated polymerization reactions. The oxygen on the seven-membered ring plays a crucial role in forming dormant species that can reversibly dissociate to control polymerization cycles .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one (Tropone): The parent compound with similar aromatic properties.
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group
Uniqueness
2-(Ethylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54290-23-2 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-ethylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10OS/c1-2-11-9-7-5-3-4-6-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
BCPVZNAPOGLWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=CC1=O |
Origin of Product |
United States |
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